molecular formula C13H19NO2 B1395508 3-[(4-Methoxybenzyl)oxy]piperidine CAS No. 933716-40-6

3-[(4-Methoxybenzyl)oxy]piperidine

Cat. No.: B1395508
CAS No.: 933716-40-6
M. Wt: 221.29 g/mol
InChI Key: WPOJOYWEHMHUOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Methoxybenzyl)oxy]piperidine is a compound with the molecular formula C13H19NO2 . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of piperidine derivatives, such as this compound, has been a subject of interest in the field of organic chemistry . Piperidines serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of position isomeric piperidones and their derivatives has been a focus of considerable efforts .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a methoxybenzyl group . The aromatic ring and the mean plane of the piperidine ring are almost perpendicular to each other .

Biochemical Analysis

Biochemical Properties

3-[(4-Methoxybenzyl)oxy]piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, potentially inhibiting their activity and thereby affecting protein degradation pathways . Additionally, this compound may bind to specific receptors on cell membranes, modulating signal transduction processes . These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades . This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, the compound’s impact on cellular metabolism includes changes in metabolic flux and metabolite levels, indicating its role in regulating metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound has been shown to bind to specific enzyme active sites, inhibiting their catalytic activity and thereby affecting metabolic pathways . Additionally, the compound can activate certain transcription factors, leading to changes in gene expression and subsequent alterations in cellular function. These molecular interactions underscore the compound’s potential as a modulator of biochemical and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods . Under certain conditions, the compound may degrade, leading to a loss of activity and potential changes in cellular responses . Long-term studies have also indicated that prolonged exposure to this compound can result in sustained alterations in cellular function, highlighting the importance of temporal effects in understanding its biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including alterations in liver and kidney function, as well as changes in hematological parameters . These findings underscore the importance of dosage considerations in evaluating the compound’s safety and efficacy in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to influence the activity of key metabolic enzymes, such as cytochrome P450 enzymes, which play a crucial role in drug metabolism. Additionally, this compound can affect metabolic flux, leading to changes in the levels of specific metabolites. These interactions highlight the compound’s potential to modulate metabolic pathways and influence overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity . These transport and distribution mechanisms are essential for understanding the compound’s effects on cellular function.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, this compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification . Additionally, the compound’s localization to the nucleus can influence gene expression by modulating the activity of transcription factors . These subcellular localization mechanisms are vital for understanding the compound’s role in cellular processes.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methoxy]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-6-4-11(5-7-12)10-16-13-3-2-8-14-9-13/h4-7,13-14H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOJOYWEHMHUOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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